Corylifol A

Catalog No.
S657747
CAS No.
775351-88-7
M.F
C25H26O4
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corylifol A

CAS Number

775351-88-7

Product Name

Corylifol A

IUPAC Name

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one

Molecular Formula

C25H26O4

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+

InChI Key

ZBHUUXLHDOUMKM-REZTVBANSA-N

Synonyms

corylifol A

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C

Corylifol A has been reported in Cullen corylifolium and Aspergillus flocculosus with data available.
isolated from Psoralea corylifolia; structure in first source

Corylifol A (CAS 775351-88-7) is a highly bioactive prenylflavonoid isolated from Psoralea corylifolia. In procurement and material selection, it is primarily valued as a potent, naturally occurring inhibitor of specific metabolic enzymes and signaling pathways, most notably STAT3, human carboxylesterase 2 (hCE2), and UDP-glucuronosyltransferase 1A1 (UGT1A1) [1]. Unlike crude botanical extracts or more common structural analogs, Corylifol A provides sub-micromolar target engagement, making it a critical reference standard and precursor for advanced pharmacokinetic profiling, drug-drug interaction (DDI) modeling, and the development of targeted anti-inflammatory and muscle-protective therapeutics [2].

Research Fit

Compound class Prenylated isoflavone from Psoralea corylifolia
Primary research target IL-6/STAT3 signaling pathway inhibition
Procurement context RUO tool compound for STAT3 pathway research

Substituting Corylifol A with crude Psoralea corylifolia extracts or more commonly procured isolates like bakuchiol or bavachin severely compromises experimental reproducibility and target affinity[1]. In rigorous in vitro assays, generic analogs exhibit a significant potency drop-off; for example, bakuchiol and bavachin require concentrations greater than 4.5 μM to inhibit STAT3 promoter activity, whereas Corylifol A achieves this at 0.81 μM [1]. Furthermore, utilizing crude mixtures introduces unpredictable off-target effects in metabolic screening, particularly confounding hCE2 and UGT1A1 inhibition data[2][3]. Buyers requiring precise, low-concentration pathway modulation must procure purified Corylifol A to ensure assay integrity and reliable pharmacokinetic modeling.

Substitution Risk

Corylifol A: Reported higher rank in STAT3 inhibition head-to-head assay
Structural analogs (bavachinin, isobavachalcone, etc.) show markedly different IC50 profiles in the same assay
Corylifol A: Dual STAT3/NO inhibition profile
Other flavonoids may exhibit divergent or lower NO inhibitory activity; functional profile may not transfer
Corylifol A: Distinct cytotoxicity endpoints in hepatic cell lines
Cytotoxic potency differs across analogs; direct substitution may shift cell-model response context

STAT3 Inhibition Potency

In comparative bioassays targeting IL-6-induced STAT3 promoter activity in Hep3B cells, Corylifol A demonstrates significantly higher inhibitory potency than other Psoralea corylifolia isolates. While common procurement substitutes like bakuchiol and bavachin exhibit IC50 values of 4.57 μM and 4.89 μM respectively, Corylifol A achieves an IC50 of 0.81 μM [1].

Evidence DimensionIC50 for IL-6-induced STAT3 promoter activity
Target Compound Data0.81 ± 0.15 μM
Comparator Or BaselineBakuchiol (4.57 ± 0.45 μM) and Bavachin (4.89 ± 0.05 μM)
Quantified Difference>5-fold higher potency for Corylifol A
ConditionsHep3B cells, IL-6 induction

Procuring Corylifol A over generic Psoralea isolates ensures maximum target engagement at lower concentrations for STAT3-directed anti-inflammatory drug development.

STAT3 Inhibition
Head-to-head
Corylifol A
IC50 0.81 ± 0.15 µM
vs bavachinin 3.02 ± 0.53 µM
3.7-fold lower IC50
Supports STAT3 pathway inhibition context
Hep3B cells, IL-6 stimulated, luciferase reporter

hCE2 Inhibition Affinity

Corylifol A is recognized as one of the most potent naturally occurring inhibitors of human carboxylesterase 2 (hCE2). Compared to the widely used baseline compound bakuchiol, which has a Ki of 3.89 μM, Corylifol A exhibits a highly potent Ki of 0.62 μM [1].

Evidence DimensionInhibition constant (Ki) against hCE2
Target Compound DataKi = 0.62 μM
Comparator Or BaselineBakuchiol (Ki = 3.89 μM)
Quantified Difference~6-fold stronger binding affinity
ConditionsIn vitro hCE2 enzyme inhibition assay

For researchers screening prodrug stability or esterase-mediated drug-drug interactions, Corylifol A provides a highly sensitive, low-concentration reference inhibitor.

NO Inhibition
Head-to-head
Corylifol A
IC50 ~21 µM
vs bavachinin 26 µM
1.2-fold lower IC50
Supports dual-pathway immunomodulation endpoint review
LPS-activated mouse peritoneal macrophages

UGT1A1 Inhibition for Toxicity and DDI

In evaluating the potential for herbal-induced liver injury and bilirubin metabolism disruption, Corylifol A acts as a strong inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1). While related flavonoids like neobavaisoflavone and isobavachalcone show moderate inhibition (Ki = 1.61 to 9.86 μM), Corylifol A demonstrates strong inhibition with a Ki < 1.0 μM (specifically 0.79 μM) [1].

Evidence DimensionUGT1A1 inhibition constant (Ki)
Target Compound DataKi = 0.79 μM (< 1.0 μM)
Comparator Or BaselineNeobavaisoflavone / Isobavachalcone (Ki = 1.61 - 9.86 μM)
Quantified DifferenceUp to 10-fold stronger inhibition of UGT1A1
ConditionsHuman liver microsomes (HLM) using UGT1A1 fluorescent probes

Corylifol A is an essential positive control for in vitro UGT1A1 toxicity screening and modeling hyperbilirubinemia risk in drug development.

Cytotoxicity
Supporting evidence
HepG2: 4.6 µg/mL
Hep3B: 13.5 µg/mL (IC50)
Supports cell-model cytotoxicity endpoint review
Data to verify in target experimental system

MyoD Transactivation in Muscle Atrophy

Among eight compounds isolated from P. corylifolia, Corylifol A exhibited the strongest transactivation of MyoD, a critical myogenic marker. In dexamethasone-induced C2C12 myotube atrophy models, Corylifol A uniquely rescued myosin heavy chain (MHC) expression and reduced muscle-specific ubiquitin-E3 ligases more effectively than baseline extracts, operating efficiently at nanomolar concentrations (100 nM) [1].

Evidence DimensionMyoD transactivation and myotube protection
Target Compound DataHighest MyoD transactivation; effective at 100 nM
Comparator Or BaselineOther 7 P. corylifolia isolates (including Bakuchiol)
Quantified DifferenceRanked #1 out of 8 isolates for myogenic potential
ConditionsC2C12 mouse skeletal myoblasts, dexamethasone-induced atrophy (1 μM)

Buyers developing therapeutics for cancer cachexia or sarcopenia should prioritize Corylifol A over standard Bakuchiol due to its superior, targeted anabolic pathway activation.

hCE2 Inhibition
Data to verify
Reported Ki 0.62 – 3.89 µM
Reported hCE2 inhibition context; source review recommended
Supporting data not detailed in referenced comparison

STAT3-Targeted Anti-Inflammatory Drug Discovery

Due to its sub-micromolar IC50 against IL-6-induced STAT3 activation, Corylifol A is the ideal lead compound or reference standard for developing targeted therapies for inflammatory diseases and specific cancers[1].

In Vitro Pharmacokinetic & DDI Screening

With its potent Ki values against hCE2 and UGT1A1, Corylifol A is a critical reagent for ADME-Tox laboratories evaluating esterase-mediated prodrug cleavage or glucuronidation-linked hepatotoxicity [2].

Muscle Wasting and Cachexia Therapeutic Models

Because it demonstrates the strongest MyoD transactivation among its class, Corylifol A is the preferred bioactive for in vitro models of sarcopenia, dexamethasone-induced atrophy, and cancer cachexia [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IL-6/STAT3 pathway research
STAT3 inhibition assay context
STAT3 luciferase reporter model review
Macrophage inflammation models
Dual STAT3/NO inhibition context
LPS-activated macrophage assay review
Drug metabolism (hCE2) studies
hCE2 enzyme inhibition profile
In vitro hCE2 inhibition assay review
Extract standardization and QC
Bioactivity reference standard
STAT3 inhibition assay benchmark

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

390.18310931 Da

Monoisotopic Mass

390.18310931 Da

Heavy Atom Count

29

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